REACTION_CXSMILES
|
[Li][CH2:2][CH2:3][CH2:4][CH3:5].[C:6](#[N:8])[CH3:7].C(C1CCC1)C.C(#N)C.[C:18](=O)=[O:19]>C1COCC1>[CH:5]1([C:18](=[O:19])[CH2:7][C:6]#[N:8])[CH2:4][CH2:3][CH2:2]1 |f:3.4|
|
Name
|
|
Quantity
|
40.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1CCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
acetonitrile CO2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)#N.C(=O)=O
|
Type
|
CUSTOM
|
Details
|
to stir for 2 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(˜15 min)
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
was added down the inside of the flask over a 15 min period
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched cold by the dropwise addition of 2 N HCl (pH=7)
|
Type
|
ADDITION
|
Details
|
diluted with EtOAc
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |